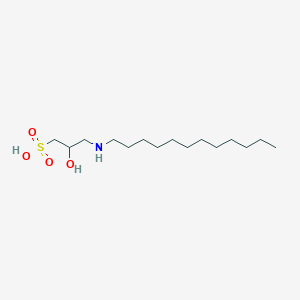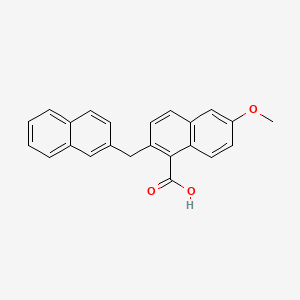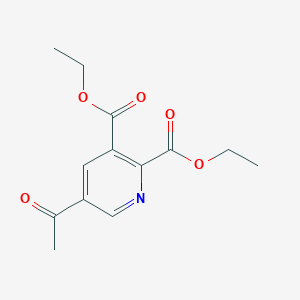![molecular formula C11H24NO2PS B14295328 O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate CAS No. 112919-76-3](/img/structure/B14295328.png)
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, a propyl group, and a methylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonothioate derivatives with different functional groups.
Scientific Research Applications
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate include other organophosphorus compounds with piperidine rings, such as:
- Piperidine derivatives with different alkyl groups.
- Phosphonothioate compounds with varying substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112919-76-3 |
|---|---|
Molecular Formula |
C11H24NO2PS |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
methyl-(2-piperidin-1-ylethoxy)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H24NO2PS/c1-3-10-13-15(2,16)14-11-9-12-7-5-4-6-8-12/h3-11H2,1-2H3 |
InChI Key |
YZTIECTXUKOCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C)OCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


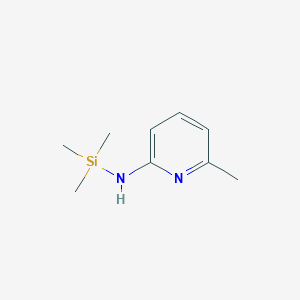
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)



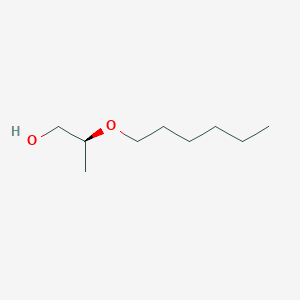
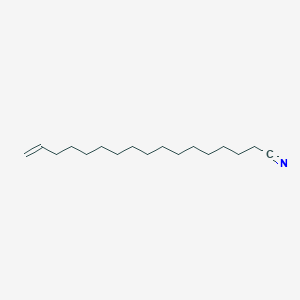

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

